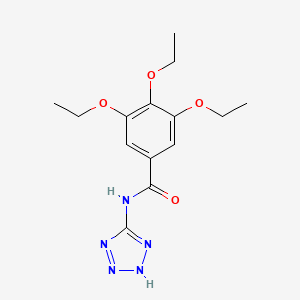
N-(4-bromo-2-fluorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide, also known as BDF-1904, is a novel quinoline-based compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method that involves several steps, and its mechanism of action has been studied in detail to understand its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-fluorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been studied extensively in scientific research due to its potential therapeutic applications. It has been found to have anticancer properties, specifically against lung cancer cells. N-(4-bromo-2-fluorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has also been shown to have antibacterial and antifungal properties. Additionally, it has been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide involves the inhibition of tubulin polymerization, which is essential for cell division and growth. By inhibiting tubulin polymerization, N-(4-bromo-2-fluorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide can prevent cancer cells from dividing and growing, leading to their death. N-(4-bromo-2-fluorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has also been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell walls.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. N-(4-bromo-2-fluorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has also been shown to decrease the production of reactive oxygen species, which can cause oxidative stress and damage to cells. Additionally, N-(4-bromo-2-fluorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been found to have anti-inflammatory properties, which can be beneficial for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-bromo-2-fluorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide in lab experiments is its high potency and selectivity towards cancer cells. This makes it a promising candidate for the development of anticancer drugs. However, one limitation of using N-(4-bromo-2-fluorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-(4-bromo-2-fluorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide. One area of research could focus on optimizing the synthesis method to obtain higher yields of pure N-(4-bromo-2-fluorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide. Additionally, further studies could investigate the potential of N-(4-bromo-2-fluorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide as a therapeutic agent for neurodegenerative diseases. Finally, research could focus on developing novel drug delivery systems to improve the solubility and bioavailability of N-(4-bromo-2-fluorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide.
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrFN2O3/c1-30-22-10-7-14(11-23(22)31-2)21-13-17(16-5-3-4-6-19(16)27-21)24(29)28-20-9-8-15(25)12-18(20)26/h3-13H,1-2H3,(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBBTYVNUOUPFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(C=C4)Br)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-methoxyphenyl)-4-[(1-naphthyloxy)acetyl]piperazine](/img/structure/B3733167.png)
![ethyl 4-(aminocarbonyl)-5-[(3-cyclopentylpropanoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B3733172.png)
![2-{[(4-methyl-1,3-thiazol-2-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B3733175.png)
![N-[5-acetyl-6-(methylthio)-2-phenyl-4-pyrimidinyl]-2-phenylacetamide](/img/structure/B3733182.png)
![dimethyl 5-{[3-(2,4-dichlorophenyl)acryloyl]amino}isophthalate](/img/structure/B3733185.png)
![ethyl 5-acetyl-2-[(3,4-dimethylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3733199.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-9H-xanthene-9-carboxamide](/img/structure/B3733207.png)
![ethyl 2-[(5-chloro-2-nitrobenzoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B3733213.png)
![1-[3-(4-tert-butylphenyl)acryloyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B3733216.png)
![isopropyl 2-[(3-bromobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3733231.png)
![ethyl 2-[(3,4,5-triethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3733234.png)
![dimethyl 5-{[3-(4-fluorophenyl)acryloyl]amino}isophthalate](/img/structure/B3733250.png)
![4-benzyl-1-[(4-tert-butylphenoxy)acetyl]piperidine](/img/structure/B3733259.png)
